Cas no 878747-47-8 (2-Amino-4-hydroxybenzoic acid hydrochloride)

2-Amino-4-hydroxybenzoic acid hydrochloride structure
878747-47-8 structure
商品名:2-Amino-4-hydroxybenzoic acid hydrochloride
CAS番号:878747-47-8
MF:C7H8ClNO3
メガワット:189.596321105957
CID:4937979

2-Amino-4-hydroxybenzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-hydroxybenzoic acid hydrochloride
    • インチ: 1S/C7H7NO3.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H
    • InChIKey: BRNYLPBIOUKIJF-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1C=CC(C(=O)O)=C(C=1)N

計算された属性

  • せいみつぶんしりょう: 189.0192708 g/mol
  • どういたいしつりょう: 189.0192708 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6
  • ぶんしりょう: 189.59

2-Amino-4-hydroxybenzoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019099573-10g
2-Amino-4-hydroxybenzoic acid hydrochloride
878747-47-8 97%
10g
$1378.65 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694352-1g
2-Amino-4-hydroxybenzoic acid hydrochloride
878747-47-8 98%
1g
¥1276.00 2024-04-27
Alichem
A019099573-25g
2-Amino-4-hydroxybenzoic acid hydrochloride
878747-47-8 97%
25g
$1969.80 2023-08-31
Alichem
A019099573-100g
2-Amino-4-hydroxybenzoic acid hydrochloride
878747-47-8 97%
100g
$4643.10 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694352-5g
2-Amino-4-hydroxybenzoic acid hydrochloride
878747-47-8 98%
5g
¥5502.00 2024-04-27

2-Amino-4-hydroxybenzoic acid hydrochloride 関連文献

2-Amino-4-hydroxybenzoic acid hydrochlorideに関する追加情報

2-Amino-4-Hydroxybenzoic Acid Hydrochloride: A Comprehensive Overview

2-Amino-4-Hydroxybenzoic Acid Hydrochloride, also known by its CAS number 878747-47-8, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C7H7NO3HCl, is a hydrochloride salt of 2-amino-4-hydroxybenzoic acid. The molecule combines an amino group (-NH2) and a hydroxyl group (-OH) on the aromatic ring, along with a carboxylic acid group (-COOH), making it a versatile compound with unique chemical properties.

The synthesis of 2-Amino-4-Hydroxybenzoic Acid Hydrochloride involves several steps, including the introduction of amino and hydroxyl groups onto the aromatic ring. The compound can be derived from various starting materials, such as o-cresol or related compounds, through substitution or addition reactions. Recent advancements in synthetic methodologies have enabled the production of this compound with higher purity and yield, making it more accessible for research and industrial applications.

2-Amino-4-Hydroxybenzoic Acid Hydrochloride exhibits interesting chemical reactivity due to its functional groups. The amino group can act as a nucleophile in various reactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and stability. The carboxylic acid group imparts acidic properties, which can be neutralized to form the hydrochloride salt. This salt form is often preferred for its enhanced solubility in water and other polar solvents, facilitating its use in pharmaceutical formulations and other applications.

The compound has been studied extensively for its potential in pharmaceuticals. Recent research has explored its role as a precursor or intermediate in drug synthesis. For instance, studies have shown that derivatives of 2-Amino-4-Hydroxybenzoic Acid Hydrochloride can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic agents. Additionally, the compound's ability to form stable complexes with metal ions has led to investigations into its use in metallopharmaceuticals.

In the field of food science, 2-Amino-4-Hydroxybenzoic Acid Hydrochloride has been evaluated for its potential as a food additive. Its ability to act as a pH regulator and stabilizer makes it a candidate for use in processed foods. However, further studies are required to assess its safety and efficacy in this context.

The cosmetic industry has also shown interest in this compound due to its potential as a skin conditioning agent. Recent studies have demonstrated that derivatives of 2-Amino-4-Hydroxybenzoic Acid Hydrochloride can improve skin hydration and barrier function, suggesting their application in moisturizers and anti-aging products.

In terms of environmental applications, researchers have explored the use of 2-Amino-4-Hydroxybenzoic Acid Hydrochloride as a component in biodegradable polymers. Its ability to undergo enzymatic degradation makes it a sustainable alternative to traditional plastics.

The handling and storage of CAS No 878747-47-8 require careful consideration due to its sensitivity to moisture and light. Proper storage conditions include maintaining it in a dry environment away from direct sunlight to prevent degradation. Additionally, handling procedures should adhere to standard laboratory safety protocols to ensure minimal exposure risks.

In conclusion, 2-Amino-4-Hydroxybenzoic Acid Hydrochloride (CAS No 878747-47-8) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an invaluable tool in pharmaceuticals, food science, cosmetics, and environmental technologies. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

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